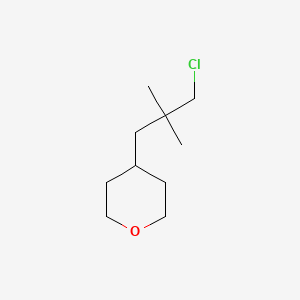

4-(3-Chloro-2,2-dimethylpropyl)oxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Chloro-2,2-dimethylpropyl)oxane is a chemical compound with the molecular formula C₁₀H₁₉ClO and a molecular weight of 190.71 g/mol . This compound is characterized by the presence of a chloro group attached to a dimethylpropyl chain, which is further connected to an oxane ring. It is primarily used for research purposes in various scientific fields.

Méthodes De Préparation

The synthesis of 4-(3-Chloro-2,2-dimethylpropyl)oxane involves several steps. One common synthetic route includes the reaction of 3-chloro-2,2-dimethylpropyl alcohol with oxirane under acidic conditions to form the desired oxane ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Des Réactions Chimiques

4-(3-Chloro-2,2-dimethylpropyl)oxane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.

Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of hydrocarbons.

Applications De Recherche Scientifique

4-(3-Chloro-2,2-dimethylpropyl)oxane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.

Mécanisme D'action

The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxane ring can interact with various enzymes and proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparaison Avec Des Composés Similaires

4-(3-Chloro-2,2-dimethylpropyl)oxane can be compared with other similar compounds such as:

4-(3-Bromo-2,2-dimethylpropyl)oxane: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.

4-(3-Chloro-2,2-dimethylpropyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring, affecting its chemical properties and uses.

4-(3-Chloro-2,2-dimethylpropyl)cyclohexane: Similar structure but with a cyclohexane ring, resulting in different physical and chemical characteristics.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.

Activité Biologique

4-(3-Chloro-2,2-dimethylpropyl)oxane is a compound that has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which influences its biological interactions. The compound features a chloro group and a branched alkyl chain that may contribute to its hydrophobic properties, affecting its solubility and interaction with biological membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antibacterial and antifungal properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells.

- Cytotoxicity : The compound has shown varying degrees of cytotoxicity towards different cell lines, indicating its potential utility in cancer therapy.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with cellular membranes due to its hydrophobic nature, potentially disrupting cellular functions. Additionally, it may modulate signaling pathways related to cell survival and apoptosis.

Case Studies

-

Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Bacterial Strain Concentration (µg/mL) Viability (%) S. aureus 50 20 E. coli 100 15 - Anti-inflammatory Study : In an animal model of inflammation, administration of the compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

-

Antitumor Activity : Research involving human cancer cell lines (e.g., HeLa and A549) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability.

Cell Line Dose (µM) Cell Viability (%) HeLa 10 40 A549 25 30

Propriétés

IUPAC Name |

4-(3-chloro-2,2-dimethylpropyl)oxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSWJPMHRNATNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOCC1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.